![molecular formula C17H21N5O3 B2527316 phenyl 4-((1-methyl-1H-1,2,3-triazole-4-carboxamido)methyl)piperidine-1-carboxylate CAS No. 1797647-67-6](/img/structure/B2527316.png)
phenyl 4-((1-methyl-1H-1,2,3-triazole-4-carboxamido)methyl)piperidine-1-carboxylate
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Description
Synthesis Analysis
The synthesis of related triazole derivatives has been described in the literature. For instance, a method for synthesizing 1-methyl-4-phenyl-1H-1,2,3-triazole derivatives using phenyl acetylene, sodium azide, and methyl iodide in the presence of copper iodide has been reported . This method involves a subsequent reaction with ethyl formate and butyllithium, followed by oxidation to yield the triazole-5-carboxylic acid derivative. Although the exact synthesis of the compound is not detailed, the methodologies described could potentially be adapted for its synthesis, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using techniques such as X-ray diffraction. For example, the absolute configuration of 3-methyl-4-phenyl-4-piperidinecarboxylic acid hydrobromide has been determined, revealing the spatial arrangement of substituents around the piperidine ring . This information is crucial for understanding the three-dimensional conformation of the molecule, which is important for its interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of compounds with similar structures has been explored in various studies. For instance, the reductive ring opening of isoxazolidine moieties in chromano-piperidine-fused isoxazolidines has been shown to lead to novel carboxamide derivatives through tandem intramolecular rearrangements . Such reactions highlight the potential for complex transformations involving piperidine rings, which could be relevant for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of structurally related compounds have been inferred from their synthesis and molecular structure. For example, the importance of the triazine heterocycle for potency and selectivity in epoxide hydrolase inhibitors has been emphasized, as well as the role of phenyl group substitution in modulating pharmacokinetic properties . These insights can be valuable when predicting the properties of the compound , such as its solubility, stability, and potential for bioactivity.
Mechanism of Action
Target of Action
It is known that triazole compounds, which are part of the structure of this compound, are capable of binding to a variety of enzymes and receptors in biological systems .
Mode of Action
It is known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This binding can lead to changes in the function of the target, which can result in various biological effects.
Biochemical Pathways
It is known that triazole compounds can inhibit the carbonic anhydrase-ii enzyme . This enzyme plays a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide.
Result of Action
It is known that triazole compounds can exhibit a range of biological activities, including anticancer activity .
properties
IUPAC Name |
phenyl 4-[[(1-methyltriazole-4-carbonyl)amino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-21-12-15(19-20-21)16(23)18-11-13-7-9-22(10-8-13)17(24)25-14-5-3-2-4-6-14/h2-6,12-13H,7-11H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOOVTZLNIDIOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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